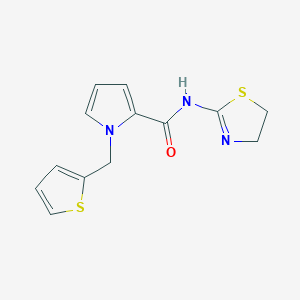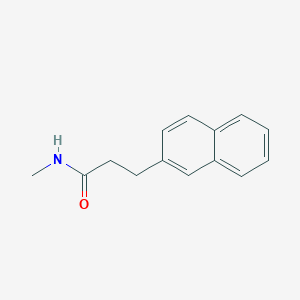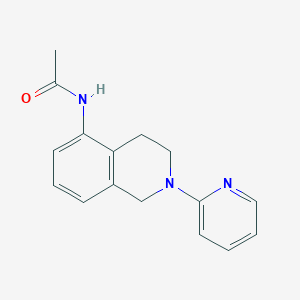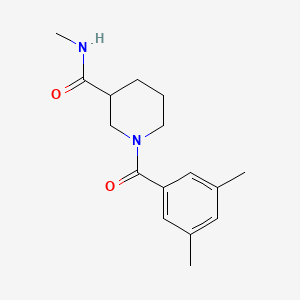
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide, also known as DT-010, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase C (PKC) and the activation of the mitogen-activated protein kinase (MAPK) pathway. PKC is a family of enzymes that play a role in cell proliferation and differentiation, and its inhibition by N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide may contribute to its anti-cancer effects. The activation of the MAPK pathway has been linked to neuroprotection and cardioprotection, which may explain N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide's potential therapeutic applications in these fields.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardioprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and toxicity, which may limit its clinical translation.
Zukünftige Richtungen
There are several potential future directions for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide research, including further studies on its pharmacokinetics and toxicity, as well as its potential therapeutic applications in various fields. Additionally, studies on the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide with other compounds may provide insight into its synergistic effects and potential clinical applications.
Synthesemethoden
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide can be synthesized using a multi-step process starting with the reaction of 2-aminopyrrole with 2-bromo-1-phenylethanone to form 1-(2-bromo-1-phenylethyl)pyrrole. This compound is then reacted with thioacetamide to form 1-(2-mercapto-1-phenylethyl)pyrrole, which is further reacted with 2-bromoethylthiophene to form N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to have cardioprotective effects and may be a potential treatment for cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-12(15-13-14-5-8-19-13)11-4-1-6-16(11)9-10-3-2-7-18-10/h1-4,6-7H,5,8-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZFEZSRQXKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)





![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)